4-Bromo-2-fluorobenzoic acid

Physical Organic Chemistry Medicinal Chemistry Reactivity

4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7) is the designated starting material for enzalutamide and venetoclax manufacturing. The specific para-bromo/ortho-fluoro substitution pattern is non-negotiable for ANDA filings and avoiding re-validation costs. Stock this high-purity intermediate to ensure a robust, regulatory-compliant supply chain for your generic drug production.

Molecular Formula C7H4BrFO2
Molecular Weight 219.01 g/mol
CAS No. 112704-79-7
Cat. No. B195145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzoic acid
CAS112704-79-7
Synonyms4-Bromo-2-fluorobenzoic acid
Molecular FormulaC7H4BrFO2
Molecular Weight219.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C(=O)O
InChIInChI=1S/C7H4BrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
InChIKeyZQQSRVPOAHYHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7): A Differentiated Halogenated Building Block for Pharmaceutical Synthesis


4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7) is a halogenated benzoic acid derivative characterized by the presence of both a bromine atom at the para position and a fluorine atom at the ortho position of its aromatic ring . This specific substitution pattern imparts a unique electronic profile and dual reactivity, making it a strategic intermediate for synthesizing complex molecules, particularly in medicinal chemistry . Its primary applications are in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl systems, and as a core fragment in the synthesis of targeted anticancer drugs like enzalutamide and venetoclax [1].

The Risk of Substituting 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7) with Non-Specific Analogs in Drug Synthesis


Simple substitution of 4-Bromo-2-fluorobenzoic acid with a different regioisomer or a mono-halogenated analog is not chemically equivalent and can lead to synthetic failure or suboptimal drug properties. The ortho-fluorine atom not only influences the electronic density of the ring, altering the reactivity of the para-bromine in cross-coupling reactions, but it also confers increased metabolic stability and lipophilicity to the final drug molecule . Furthermore, this specific substitution pattern is essential for the compound's role as an intermediate in the approved synthetic routes for enzalutamide and venetoclax; using an alternative would necessitate a complete re-validation of a multi-step synthesis, introducing unacceptable risk and cost .

Quantitative Differentiation Guide for 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7)


Enhanced Acidity and Reactivity Modulation from Ortho-Fluorine Substitution

The presence of the ortho-fluorine atom increases the acidity of the carboxylic acid group relative to unsubstituted benzoic acid and mono-brominated analogs. This electronic effect, quantified by a lower pKa, influences the compound's behavior in salt formation, purification, and its activation for amide coupling reactions .

Physical Organic Chemistry Medicinal Chemistry Reactivity

Differentiated Thermal Stability Profile for Process Safety Assessment

4-Bromo-2-fluorobenzoic acid exhibits a narrow and high melting point range, which is a critical quality attribute for solid handling and purity assessment. Its melting point is higher than that of the 2-fluoro-4-iodobenzoic acid analog, indicating stronger intermolecular forces and different solid-state stability [1].

Process Chemistry Safety Physical Properties

Critical and Non-Interchangeable Role in the Commercial Synthesis of Enzalutamide

This specific regioisomer is not merely a building block but a mandatory starting material in the patented, commercial-scale synthesis of the blockbuster prostate cancer drug enzalutamide. Alternative halogenated benzoic acids are not viable substitutes in this established and validated process, which uses the compound for a critical amide coupling step [1].

Pharmaceutical Synthesis Prostate Cancer Process Patent

Specified Role in the Synthesis of Venetoclax's Key Intermediate

In the synthesis of venetoclax, an anti-leukemia drug, 4-Bromo-2-fluorobenzoic acid is the specified raw material for producing a key intermediate. The patent literature explicitly highlights the use of this specific compound to overcome challenges associated with alternative routes, such as harsh reaction conditions and lower yields when using other starting materials [1].

Pharmaceutical Synthesis Leukemia Process Optimization

High-Value Application Scenarios for 4-Bromo-2-fluorobenzoic acid (CAS 112704-79-7)


Generic API Manufacturing of Enzalutamide

For generic drug manufacturers and Contract Development and Manufacturing Organizations (CDMOs) preparing to produce enzalutamide, sourcing 4-Bromo-2-fluorobenzoic acid is a non-negotiable requirement. As detailed in the original process patents, this compound is the designated starting material for constructing the drug's core amide functionality [1]. Procuring a consistent, high-purity supply of this specific intermediate is essential for developing a robust, regulatory-compliant Abbreviated New Drug Application (ANDA) and achieving cost-effective commercial production.

Optimized Synthesis of Venetoclax Intermediates

Process chemists seeking to improve the efficiency and scalability of venetoclax intermediate synthesis should select 4-Bromo-2-fluorobenzoic acid. The patent literature identifies this specific building block as a superior starting material that allows for a more straightforward, higher-yielding route to a key intermediate, explicitly avoiding the low yields and harsh conditions associated with alternative approaches [2]. Its use directly translates to a more robust and economically viable manufacturing process.

Dual-Functional Handle in Medicinal Chemistry SAR Studies

In medicinal chemistry programs focused on optimizing drug candidates, 4-Bromo-2-fluorobenzoic acid provides a valuable, dual-functional handle for Structure-Activity Relationship (SAR) exploration. The para-bromine atom serves as a versatile site for late-stage diversification via Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to explore aromatic substitutions. Simultaneously, the ortho-fluorine atom acts as a fixed, metabolically stable block that modulates the core's electronics and lipophilicity , allowing chemists to independently optimize two critical parameters from a single, compact building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.